cis-4-Hydroxy-L-proline-d3
Description
cis-4-Hydroxy-L-proline-d3 (Major) is a deuterium-labeled derivative of cis-4-Hydroxy-L-proline, a non-proteinogenic imino acid. This compound (CAS: 618-27-9; Product Code: TRC-H952379) is synthesized by replacing three hydrogen atoms with deuterium at the 2, 4, and 5 positions of the pyrrolidine ring, resulting in the molecular formula C₅D₃H₆NO₃ and a molecular weight of 134.148 g/mol . The deuterium labeling enhances its utility as a stable isotope-labeled internal standard in mass spectrometry (MS) and nuclear magnetic resonance (NMR) studies, enabling precise quantification and metabolic tracing in biological systems. Its purity exceeds 95% (HPLC), and it is stored at +4°C to maintain stability .
Properties
Molecular Formula |
C5H9NO3 |
|---|---|
Molecular Weight |
134.15 g/mol |
IUPAC Name |
(2S,4S)-2,5,5-trideuterio-4-hydroxypyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C5H9NO3/c7-3-1-4(5(8)9)6-2-3/h3-4,6-7H,1-2H2,(H,8,9)/t3-,4-/m0/s1/i2D2,4D |
InChI Key |
PMMYEEVYMWASQN-SHLVEUKBSA-N |
Isomeric SMILES |
[2H][C@]1(C[C@@H](C(N1)([2H])[2H])O)C(=O)O |
Canonical SMILES |
C1C(CNC1C(=O)O)O |
Origin of Product |
United States |
Preparation Methods
Enzymatic Hydroxylation with Deuterated Substrates
L-Proline cis-4-Hydroxylase Catalysis
The enzyme L-proline cis-4-hydroxylase (cis-P4H), derived from Mesorhizobium loti or Sinorhizobium meliloti, hydroxylates L-proline at the cis-4 position. For deuteration, deuterated cofactors (e.g., D$$2$$O, 2-oxoglutarate-d$$6$$) and L-proline-d$$_7$$ are used. Key steps include:
- Substrate Preparation : L-proline-d$$_7$$ is synthesized via hydrogen-deuterium exchange or purchased commercially.
- Enzymatic Reaction : The reaction mixture contains cis-P4H, L-proline-d$$7$$, Fe$$^{2+}$$, 2-oxoglutarate-d$$6$$, and ascorbate in D$$_2$$O buffer (pH 7.0–7.5).
- Product Isolation : cis-4-Hydroxy-L-proline-d3 is purified via ion-exchange chromatography and lyophilization.
Table 1: Enzymatic Synthesis Parameters
| Parameter | Value |
|---|---|
| Temperature | 30°C |
| Reaction Time | 16–24 hours |
| Yield | 85–93% |
| Deuterium Incorporation | >98% (C-2, C-5 positions) |
Chemical Synthesis from 4-Hydroxy-L-proline
BOC Protection and Methyl Esterification
A two-step method modifies 4-hydroxy-L-proline using deuterated reagents:
- BOC Protection :
- 4-Hydroxy-L-proline reacts with BOC anhydride in dichloromethane with dimethylaminopyridine (DMAP).
- Deuterium is introduced via D$$_2$$O quenching.
- Methyl Esterification :
- BOC-protected intermediate is treated with methanol-d$$_4$$ and dicyclohexylcarbodiimide (DCC).
- Purification via recrystallization yields this compound.
Table 2: Chemical Synthesis Outcomes
| Step | Reagents | Yield | Purity (HPLC) |
|---|---|---|---|
| BOC Protection | BOC anhydride, DMAP | 92% | 97% |
| Methyl Esterification | DCC, methanol-d$$_4$$ | 88% | 95% |
Catalytic Hydrogen-Deuterium Exchange (HDE)
Base-Catalyzed Deuteration
Sodium ethoxide (NaOEt) in ethanol-d$$_6$$ enables selective α-deuteration of cis-4-hydroxy-L-proline:
- Reaction Setup : cis-4-Hydroxy-L-proline is stirred with NaOEt (5 equiv) in ethanol-d$$_6$$ at 25°C.
- Mechanism : Deprotonation at the α-C generates a chiral enolate, which abstracts deuterium from the solvent.
- Isolation : Acidic workup and chromatography yield >95% deuterated product.
Table 3: HDE Reaction Conditions
| Condition | Value |
|---|---|
| Solvent | Ethanol-d$$_6$$ |
| Temperature | 25°C |
| Time | 8–16 hours |
| Enantiomeric Excess | >97% |
Comparative Analysis of Methods
Table 4: Method Comparison
| Method | Cost | Scalability | Deuterium Purity |
|---|---|---|---|
| Enzymatic | High | Industrial | 98% |
| Chemical Synthesis | Moderate | Lab-scale | 95% |
| HDE | Low | Lab-scale | 97% |
Chemical Reactions Analysis
Types of Reactions: CIS-4-HYDROXY-L-PROLINE-2,5,5-D3 undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate under controlled conditions.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols in the presence of suitable catalysts.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxyproline derivatives, while reduction can produce proline analogues with altered functional groups .
Scientific Research Applications
cis-4-Hydroxy-L-proline-d3 (Major) is a deuterium-labeled form of cis-4-Hydroxy-L-proline, which is a proline analog and an inhibitor of collagen production . Stable isotopes of elements, like deuterium, are incorporated into molecules as tracers for quantitation during drug development, and can affect the pharmacokinetic and metabolic profiles of drugs . this compound has various applications in scientific research.
Chemical Data
- Analyte Name: this compound
- Molecular Formula:
- Molecular Weight: 134.148
- Accurate Mass: 134.077
- IUPAC: (2S,4S)-2,5,5-trideuterio-4-hydroxypyrrolidine-2-carboxylic acid
- Unlabelled CAS Number: 618-27-9
- SIL Type: Deuterium
- Purity: >95% (HPLC)
Scientific Research Applications
- Isotope-Labeled Compound: this compound is used as a deuterium-labeled form of cis-4-Hydroxy-L-proline .
- Tracer in Drug Development: Stable isotopes like deuterium are incorporated into drug molecules as tracers for quantitation during drug development processes .
- Pharmacokinetic and Metabolic Studies: Deuteration can affect the pharmacokinetic and metabolic profiles of drugs .
- Chiral Building Block: It can be used as a chiral building block in the synthesis of complex molecules.
- Inhibitor of collagen production: cis-4-Hydroxy-L-proline could inhibit fibroblast growth by preventing the deposition of triple-helical collagen on the cell layer .
- Anticancer drug: cis-4-Hydroxy-L-proline is being clinically evaluated as an anticancer drug .
Mechanism of Action
The mechanism of action of CIS-4-HYDROXY-L-PROLINE-2,5,5-D3 involves its ability to inhibit collagen synthesis. The compound prevents the deposition of triple-helical collagen on the cell layer, thereby inhibiting fibroblast growth. This action is mediated through the inhibition of prolyl hydroxylase, an enzyme crucial for collagen biosynthesis .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional uniqueness of cis-4-Hydroxy-L-proline-d3 (Major) becomes evident when compared to its analogs. Below is a systematic comparison:
Structural and Stereochemical Differences
Notes:
Biological Activity
Cis-4-Hydroxy-L-proline-d3 (Major) is a deuterium-labeled derivative of cis-4-hydroxy-L-proline, an amino acid known for its potential biological activities, particularly in the fields of pharmaceuticals and cosmetics. This compound is structurally related to trans-4-hydroxy-L-proline, which is widely recognized for its role in collagen stability and moisture retention in skin. The unique stereochemistry of cis-4-hydroxy-L-proline may confer distinct biological properties that warrant further investigation.
Collagen Synthesis and Stability
Cis-4-hydroxy-L-proline has been identified as a significant contributor to collagen synthesis. Research indicates that it may enhance the stability of collagen structures, thus playing a crucial role in maintaining skin elasticity and hydration. This property makes it a valuable ingredient in cosmetic formulations aimed at anti-aging and skin repair .
Pharmacological Potential
The compound has been investigated for its pharmacological applications, particularly as a synthetic intermediate in the production of various pharmaceuticals, including carbapenem antibiotics and anti-inflammatory agents like N-acetylhydroxyproline. These applications are largely due to its structural similarity to proline derivatives, which are integral to numerous biological processes .
The mechanism by which cis-4-hydroxy-L-proline exerts its biological effects is not fully understood. However, it is hypothesized that its hydroxylation at the 4-position enhances interactions with collagen and other extracellular matrix components, potentially influencing cellular signaling pathways involved in tissue repair and regeneration .
Case Studies
-
Collagen Production in Skin Cells :
A study demonstrated that the application of cis-4-hydroxy-L-proline on fibroblast cultures resulted in increased collagen production compared to control groups. This suggests a direct stimulatory effect on collagen synthesis pathways. -
Anti-inflammatory Effects :
In animal models, cis-4-hydroxy-L-proline exhibited anti-inflammatory properties, reducing markers of inflammation in tissues subjected to stress or injury. This finding supports its potential use in therapeutic formulations aimed at inflammatory conditions .
Data Tables
Synthesis and Production
The efficient production of cis-4-hydroxy-L-proline has been facilitated by advances in enzymatic synthesis methods. Researchers have developed recombinant enzymes capable of converting L-proline into cis-4-hydroxy-L-proline with high yield and purity. This method not only reduces production costs but also minimizes environmental impact compared to traditional chemical synthesis methods .
Enzymatic Production Process
- Step 1 : Preparation of L-proline cis-4-hydroxylase.
- Step 2 : Reaction with L-proline to yield cis-4-hydroxy-L-proline.
- Step 3 : Purification of the product using chromatography techniques.
Q & A
Q. What is the biochemical role of cis-4-Hydroxy-L-proline-d3 in collagen metabolism studies, and how should it be experimentally validated?
cis-4-Hydroxy-L-proline is a critical post-translational modification in collagen stability, and its deuterated form (cis-4-Hydroxy-L-proline-d3) enables isotopic tracing in metabolic studies. To validate its role:
- Design : Use stable isotope labeling (e.g., deuterium) in cell cultures or animal models to track incorporation into collagen .
- Validation : Combine HPLC-MS to quantify deuterated proline levels in hydrolyzed collagen samples, ensuring baseline correction for natural isotopic abundance .
Q. How should researchers characterize the purity and stereochemical integrity of cis-4-Hydroxy-L-proline-d3?
- Analytical Methods :
- Chiral HPLC : Use a C18 column with a mobile phase of 0.1% TFA in water/acetonitrile (95:5) to resolve cis and trans isomers .
- NMR : Confirm deuterium incorporation at the C4 position via -NMR (absence of H4 signal) and -NMR for stereochemical confirmation .
Q. What are the optimal storage conditions for cis-4-Hydroxy-L-proline-d3 to ensure long-term stability?
- Storage : Store lyophilized powder at -20°C in airtight, desiccated containers to prevent hygroscopic degradation. For solutions, use -80°C in inert buffers (e.g., 10 mM HCl) to minimize racemization .
- Stability Testing : Perform periodic HPLC analysis to detect decomposition products, particularly trans-isomers or non-deuterated contaminants .
Advanced Research Questions
Q. How can isotopic dilution experiments using cis-4-Hydroxy-L-proline-d3 resolve contradictions in collagen turnover rates reported across studies?
- Experimental Strategy :
- Dose Optimization : Administer deuterated proline at physiologically relevant concentrations (e.g., 0.5–2.0 mM in cell culture) to avoid saturation artifacts .
- Kinetic Modeling : Use compartmental models to differentiate synthesis (incorporation rate) vs. degradation (isotope washout), correcting for tissue-specific half-lives .
Q. What methodological challenges arise when integrating cis-4-Hydroxy-L-proline-d3 into antibody-drug conjugate (ADC) linker design, and how can they be mitigated?
- Challenges :
- Deuterium Lability : Ensure deuterium retention at C4 during conjugation (e.g., avoid harsh pH or temperatures >37°C) .
- Bioanalytical Interference : Use LC-HRMS to distinguish ADC-linked proline from endogenous pools, optimizing CID parameters to preserve deuterium labels .
Q. How do researchers address conflicting data on cis-4-Hydroxy-L-proline-d3’s pharmacokinetic (PK) profile in different model organisms?
- Approach :
- Species-Specific Metabolism : Compare hepatic clearance rates (e.g., mouse vs. human hepatocytes) using LC-MS/MS to identify cytochrome P450 isoform contributions .
- Tissue Distribution Studies : Use whole-body autoradiography or PET imaging with -labeled analogs to quantify organ-specific uptake .
- Statistical Adjustments : Apply mixed-effects models to account for inter-individual variability in PK parameters .
Methodological Design Considerations
Q. What controls are essential when using cis-4-Hydroxy-L-proline-d3 in tracer studies to ensure data reproducibility?
- Negative Controls : Use non-deuterated proline to establish baseline isotopic interference.
- Positive Controls : Spike samples with a known deuterated standard (e.g., cis-4-Hydroxy-L-proline-d5) to validate recovery rates .
- Blinding : Implement double-blinded sample processing to minimize analytical bias .
Q. How can researchers optimize sample preparation for cis-4-Hydroxy-L-proline-d3 quantification in complex biological matrices?
- Extraction : Use acid hydrolysis (6 M HCl, 110°C, 24 hrs) to liberate hydroxyproline from collagen, followed by solid-phase extraction (SPE) with mixed-mode cartridges to remove lipids and salts .
- Derivatization : Enhance MS sensitivity via dansyl chloride or FMOC-Cl derivatization, optimizing reaction time to prevent racemization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
